![molecular formula C8H7BrN2O3 B12623769 N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine CAS No. 921744-12-9](/img/structure/B12623769.png)
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C8H7BrN2O3. It is known for its unique structure, which includes a bromine atom and a nitrophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine typically involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and nitrophenyl components.
化学反応の分析
Types of Reactions
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, azides, and thiols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
作用機序
The mechanism of action of N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
N-[2-Bromo-1-(4-nitrophenyl)ethylidene]hydroxylamine: Similar structure but with the nitro group in a different position.
2-Bromo-1-(3-nitrophenyl)ethanone: Lacks the hydroxylamine group.
3-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the bromine and hydroxylamine components.
Uniqueness
N-[2-Bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine is unique due to its combination of a bromine atom and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
特性
CAS番号 |
921744-12-9 |
|---|---|
分子式 |
C8H7BrN2O3 |
分子量 |
259.06 g/mol |
IUPAC名 |
N-[2-bromo-1-(3-nitrophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H7BrN2O3/c9-5-8(10-12)6-2-1-3-7(4-6)11(13)14/h1-4,12H,5H2 |
InChIキー |
LIKBOPQQBAYCTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


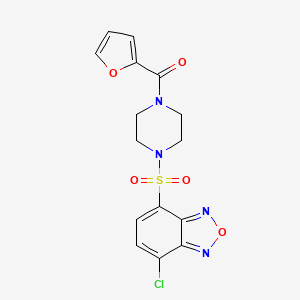
![6-(3-Chlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12623719.png)
![tert-butyl (3S)-3-{[4-(cyclopentylcarbamoyl)piperidin-1-yl]carbonyl}-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B12623726.png)
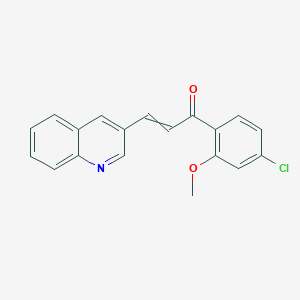

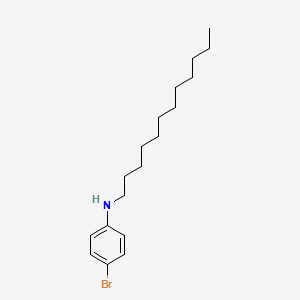
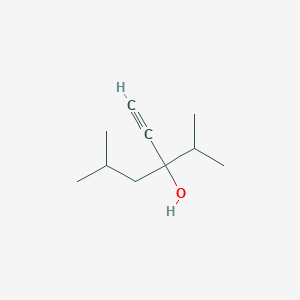
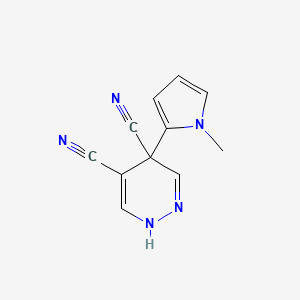
![2-[2-(Naphthalen-1-yl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12623751.png)
![4-{[(Pyridin-3-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12623753.png)
![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

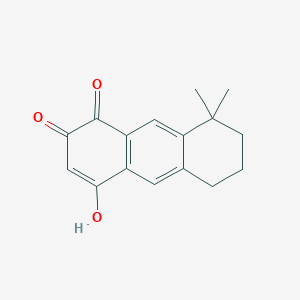
![(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12623781.png)
